tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-iodo-5-methoxyindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-10-6-5-8(18-4)7-9(10)11(14)15-16/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNWGJUYQHKVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C(=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced through electrophilic iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the indazole ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products:
Substituted Indazoles: Various substituted indazole derivatives depending on the nucleophile used.
Carboxylic Acid: Resulting from the hydrolysis of the ester group.
Scientific Research Applications
Chemistry:
Building Block: tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate serves as a versatile building block for the synthesis of more complex indazole derivatives.
Biology and Medicine:
Pharmacological Studies: Indazole derivatives, including this compound, are studied for their potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate depends on its specific application. In pharmacological studies, indazole derivatives are known to interact with various molecular targets, including enzymes, receptors, and ion channels . The presence of the iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural analogs of tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate vary in substituent positions, functional groups, and heterocyclic cores. Below is a detailed analysis supported by experimental data and literature.
Structural Analogues with Positional and Functional Group Variations
Key Observations:
- Positional Isomerism: Methoxy at position 5 (target compound) vs.
- Halogen Reactivity : Iodo-substituted derivatives (e.g., target compound) are preferred for Pd-catalyzed cross-coupling over bromo analogs (), which require harsher conditions .
- Protecting Groups : Silyl ethers () offer orthogonal protection compared to Boc, enabling sequential deprotection strategies in multi-step syntheses .
Heterocyclic Core Variations
Compounds with indole or imidazole cores differ significantly in electronic and steric properties:
Key Observations:
- Indazole vs. Indole : Indazoles (target compound) are more electron-deficient due to the pyrazole ring, enhancing stability under oxidative conditions compared to indoles .
- Biological Relevance : Indazoles are prevalent in kinase inhibitors (e.g., c-Met, Aurora), whereas indoles are common in serotonin receptor modulators .
Biological Activity
tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by its unique molecular structure that includes a tert-butyl group, an iodine atom at the 3-position, and a methoxy group at the 5-position of the indazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
The molecular formula of this compound is C13H15IN2O3. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate for further functionalization in organic synthesis. The methoxy group contributes to its chemical properties and biological activities, potentially influencing its interactions with various biological targets.
The precise mechanism of action for this compound is still under investigation. However, it is known to interact with multiple molecular targets, including enzymes and receptors involved in various biological pathways. The compound's structural features suggest potential activity against specific kinases, which are crucial in cancer signaling pathways.
Anticancer Properties
Research indicates that indazole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The compound's potential as a kinase inhibitor has been highlighted, with some derivatives demonstrating IC50 values in the single-digit nanomolar range against specific cancer cell lines such as HL60 and HCT116 .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 8.3 | HL60 |
| Compound B | 1.3 | HCT116 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Indazole derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, although specific data for this compound remains limited.
Antimicrobial Activity
Preliminary studies suggest that indazole derivatives possess antimicrobial properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies indicate that substituents at specific positions on the indazole ring significantly influence its potency against different biological targets. For example, the presence of the methoxy group at position five is crucial for maintaining activity compared to other derivatives lacking this group .
Case Studies
Several case studies have explored the biological activities of indazole derivatives:
- Kinase Inhibition : A study evaluated various indazole derivatives for their ability to inhibit kinases involved in cancer progression. Compounds with similar structures to tert-butyl 3-iodo-5-methoxy showed promising results, suggesting potential pathways for further development .
- Antiproliferative Effects : Another research effort focused on the antiproliferative effects of indazole derivatives on multiple cancer cell lines, demonstrating that modifications at the 5-position significantly impacted efficacy .
Q & A
What are the established synthetic methodologies for tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves a multi-step process starting with indazole derivatives. Key steps include:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the indazole nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a catalytic base like 4-dimethylaminopyridine (DMAP) .
- Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 0–25°C. Temperature control is critical to minimize byproducts .
- Methoxy group retention : Ensure the 5-methoxy substituent remains intact by avoiding strong acidic or oxidative conditions during iodination .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how do they complement each other?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and substitution patterns. The methoxy proton appears as a singlet (~δ 3.8–4.0 ppm), while the iodine atom induces deshielding in adjacent carbons .
- X-ray crystallography : Resolves 3D structure and confirms regiochemistry. SHELX software is widely used for refinement, particularly for analyzing hydrogen-bonding networks and molecular packing .
- Thermal analysis : DSC/TGA evaluates thermal stability, with decomposition typically occurring above 200°C .
How can researchers address discrepancies between experimental spectral data and computational predictions for this compound?
Discrepancies in NMR chemical shifts or IR stretching frequencies often arise from:
- Crystal-packing effects : Hydrogen-bonding interactions (e.g., C–H···O) in the solid state may alter electronic environments versus solution-state calculations. X-ray data from SHELX refinements can validate these interactions .
- Solvent effects : Computational models should account for solvent polarity (e.g., DMSO vs. chloroform). Adjust dielectric constants in DFT calculations to match experimental conditions .
What strategies optimize iodination efficiency while minimizing byproduct formation?
- Catalyst screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
- Solvent optimization : Use DMF for improved iodine solubility or switch to dichloromethane (DCM) for milder conditions .
- Temperature control : Maintain sub-ambient temperatures (0–10°C) to suppress polyiodination .
What structure-activity relationship (SAR) insights exist for this compound in pharmacological studies?
Comparative studies with analogs (e.g., tert-butyl 4-formyl-5-methoxy-1H-indole-1-carboxylate) reveal:
- Iodine’s role : The 3-iodo substituent enhances halogen bonding with target proteins (e.g., kinases), improving binding affinity .
- Methoxy group : The 5-methoxy group increases lipophilicity, impacting blood-brain barrier penetration in CNS-targeted therapies .
What orthogonal purification methods are effective for isolating this compound from complex mixtures?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate). The iodine atom increases polarity, requiring higher ethyl acetate ratios (~30–40%) for elution .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between the product and unreacted starting materials .
How do the 3-iodo and 5-methoxy substituents influence reactivity in cross-coupling reactions?
- Electron-withdrawing iodine : Activates the indazole ring for Suzuki-Miyaura couplings at the 3-position. Use Pd(PPh₃)₄ and aryl boronic acids in THF/Na₂CO₃ at 80°C .
- Methoxy directing effects : The 5-methoxy group can sterically hinder coupling at adjacent positions, necessitating careful catalyst selection (e.g., bulky ligands like SPhos) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
